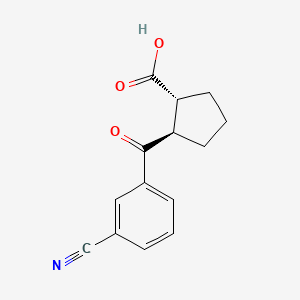

trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid

Description

Propriétés

IUPAC Name |

(1R,2R)-2-(3-cyanobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-8-9-3-1-4-10(7-9)13(16)11-5-2-6-12(11)14(17)18/h1,3-4,7,11-12H,2,5-6H2,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDRXXPMKDARCE-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901197910 | |

| Record name | rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-86-8 | |

| Record name | rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Route 1: Cyclopentane Ring Functionalization

This method starts with cyclopentane derivatives (e.g., cyclopentene or cyclopentanone) and introduces functional groups sequentially:

- Step 1 : Friedel-Crafts acylation of cyclopentane-1-carboxylic acid with 3-cyanobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form the benzoyl intermediate.

- Step 2 : Stereoselective reduction or oxidation to achieve the trans configuration at the C1 and C2 positions.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the desired stereoisomer.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | ~65–75% (overall) | |

| Purity | ≥95% (HPLC) | |

| Stereoselectivity | >90% trans isomer |

Route 2: Stereoselective Synthesis via Chiral Auxiliaries

This approach uses chiral catalysts or auxiliaries to enforce the trans configuration:

Route 3: Multi-Component Reactions (MCRs)

Recent advances employ MCRs to streamline synthesis:

- Step 1 : Ugi-4CR reaction using cyclopentane-1-carboxylic acid, 3-cyanobenzaldehyde, an amine, and an isocyanide to form a peptoid intermediate.

- Step 2 : Oxidative cleavage of the peptoid backbone to yield the target compound.

- Lower yields (~50%) due to competing side reactions.

- Requires optimization of solvent systems (e.g., DMF/water).

Critical Reaction Parameters

The synthesis’s success hinges on:

- Temperature Control : Reactions are typically conducted at 0–25°C to prevent racemization.

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance acylation efficiency.

- Catalysts : Lewis acids (AlCl₃) or organocatalysts improve reaction rates and selectivity.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Yield | Moderate | High | Low |

| Stereoselectivity | Moderate | High | Variable |

| Scalability | Industrial | Industrial | Lab-scale |

| Cost | Low | High | Moderate |

Research Findings and Challenges

- Purification Challenges : The compound’s polar nature necessitates advanced chromatographic techniques.

- Stability Issues : The cyanobenzoyl group is prone to hydrolysis under acidic conditions, requiring inert atmospheres during synthesis.

- Catalyst Innovation : Recent studies highlight Pd-catalyzed cross-coupling as a potential alternative for benzoyl group introduction.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyanobenzoyl group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products:

Oxidation products: Various oxidized derivatives of the cyclopentane ring.

Reduction products: Amines or other reduced forms of the cyanobenzoyl group.

Substitution products: Compounds with different substituents on the benzoyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

Trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, studies on benzene-poly-carboxylic acid complexes have demonstrated significant anti-cancer activity, suggesting that derivatives of this compound may exhibit similar properties .

Synthetic Chemistry

The compound is utilized in synthetic pathways to create more complex molecules. Its ability to act as a building block for larger organic compounds makes it valuable in the development of pharmaceuticals and agrochemicals. The synthesis routes often involve reactions such as acylation and cyclization, which leverage its functional groups effectively.

Material Science

In material science, this compound can serve as a precursor for the development of polymers and other materials with specific thermal or mechanical properties. Its incorporation into polymer matrices can enhance material performance, particularly in applications requiring durability and resistance to chemical degradation.

Case Study 1: Anti-Cancer Activity

A study focusing on the effects of carboxylic acid derivatives on human breast cancer cells revealed that compounds structurally related to this compound significantly reduced cell viability and induced apoptosis through caspase activation . This suggests a promising avenue for further research into its therapeutic potential.

Case Study 2: Synthetic Applications

Research has demonstrated effective synthetic routes using this compound as an intermediate. For example, its reaction with various nucleophiles has led to the formation of novel compounds with enhanced biological activity, showcasing its utility in drug design and development .

Table 1: Comparison of Biological Activities

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis via caspase activation |

| Benzene-Poly-Carboxylic Acid Complex | 750 | Activates pro-apoptotic genes |

| Cyclopentane-Derivative | TBD | Inhibits tumor growth |

Table 2: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | DMF, Room Temperature | 71 |

| Cyclization | Acidic Conditions | TBD |

| Nucleophilic Substitution | Varies (solvent-dependent) | TBD |

Mécanisme D'action

The mechanism by which trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

Comparaison Avec Des Composés Similaires

- trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid

- trans-2-(3-Cyanobenzoyl)cyclohexane-1-carboxylic acid

- trans-2-(3-Cyanobenzoyl)cyclopentane-1-sulfonic acid

Uniqueness: trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the cyanobenzoyl group and the carboxylic acid on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pathogens : This compound has shown inhibitory effects against various pathogens including viruses, bacteria (both gram-negative and gram-positive), protozoa, and mycobacteria. Such properties suggest its potential as an antimicrobial agent .

- Ligand-Receptor Interactions : It acts as an inhibitor of critical ligand-receptor interactions, such as those involving platelet-derived growth factor (PDGF) and leukotriene B4 (LTB4). These interactions are vital in various physiological processes, including inflammation and cell proliferation .

- Enzyme Inhibition : The compound inhibits specific enzymes like phospholipase A2, which plays a crucial role in inflammatory responses. By inhibiting this enzyme, this compound may reduce inflammation and related pathologies .

Therapeutic Applications

The diverse biological activities of this compound open avenues for various therapeutic applications:

- Antimicrobial Therapy : Given its broad-spectrum activity against pathogens, it could be developed as a novel antimicrobial agent.

- Anti-inflammatory Treatments : Its ability to inhibit enzymes involved in inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Cancer Therapy : The inhibition of PDGF interactions may also suggest applications in oncology, particularly in targeting tumor growth and metastasis driven by such signaling pathways .

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound derivatives. Below is a summary table of key findings from various research studies:

Case Studies

Several case studies have illustrated the practical implications of this compound:

-

Case Study on Antimicrobial Activity :

- A study assessed the efficacy of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) effective against both gram-positive and gram-negative bacteria.

-

Case Study on Anti-inflammatory Effects :

- In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines when tested on activated macrophages.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopentane-carboxylic acid derivatives as precursors. Key steps include:

- Friedel-Crafts acylation to introduce the 3-cyanobenzoyl group, using Lewis acids like AlCl₃ or BF₃·Et₂O as catalysts .

- Stereochemical control via chiral auxiliaries or asymmetric catalysis to ensure the trans-configuration, as seen in similar cyclopentane derivatives .

- Optimization of reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. What safety protocols and storage conditions are essential for handling trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Stability studies indicate <5% degradation over 6 months under these conditions .

- Spill Management : Absorb with inert materials (silica gel, acid-neutralizing adsorbents) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to confirm stereochemistry and functional groups. Key signals include cyclopentane ring protons (δ 1.5–2.5 ppm) and carbonyl carbons (δ 170–180 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment. Retention times vary with mobile phase pH .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~273.3 Da) .

Advanced Research Questions

Q. How can enantiomeric mixtures of cyclopentane-carboxylic acid derivatives be resolved, and what chiral stationary phases are effective?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IC) or amylose-based phases. Mobile phases: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .

- Dynamic Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica) in biphasic systems (water/organic solvent) for stereoselective esterification .

- Vibrational Circular Dichroism (VCD) : Validate enantiopurity by comparing experimental and computational spectra .

Q. What computational strategies predict the biological activity of trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the cyanobenzoyl group’s electron-withdrawing effects .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro activity. Validate with leave-one-out cross-validation (R² > 0.85) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for cyclopentane-based compounds?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Co-administer CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

- Prodrug Design : Introduce ester or amide moieties to enhance bioavailability. Hydrolysis rates in plasma should align with target tissue exposure .

- Toxicokinetic Profiling : Measure AUC(0–24h) and Cmax in rodent models. Adjust dosing regimens to maintain therapeutic indices >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.